molecular formula C13H24Cl2N2O2 B3375002 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1051941-67-3

2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride

Cat. No.: B3375002
CAS No.: 1051941-67-3
M. Wt: 311.2 g/mol
InChI Key: UAUOSYQSDMQSPV-UHFFFAOYSA-N
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Description

2-Chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride (CAS: 1051941-67-3) is a chloroacetamide derivative featuring a morpholine-substituted cyclohexylmethyl backbone. Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a cyclohexyl scaffold, linked to a chloroacetamide group.

Properties

IUPAC Name

2-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O2.ClH/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16;/h1-11H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUOSYQSDMQSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)N2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051941-67-3
Record name Acetamide, 2-chloro-N-[[1-(4-morpholinyl)cyclohexyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051941-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride typically involves the reaction of 1-(morpholin-4-yl)cyclohexylmethylamine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different amides or esters.

Scientific Research Applications

2-Chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Piperidine-Substituted Analog

Compound : 2-Chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride (CAS: 1052089-46-9)
Key Differences :

  • Substituent : Replaces morpholine with piperidine (a six-membered amine ring lacking oxygen).
  • Molecular Weight : 309.3 g/mol (vs. ~309 g/mol for the morpholine analog, assuming similar counterion contributions).
  • Hydrogen Bonding: Both compounds have two hydrogen bond donors, but the morpholine analog’s oxygen may enhance polarity and solubility. Applications: The piperidine variant is commercially available (95% purity) and may exhibit altered pharmacokinetics due to increased lipophilicity from the absence of oxygen .

Dimethylamino-Substituted Analog

Compound: 2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide Key Differences:

  • Substituent: Dimethylamino group (–N(CH₃)₂) instead of morpholine.
  • Molecular Weight : ~260 g/mol (estimated), smaller than the morpholine analog.
  • Applications: Actively sold by Santa Cruz Biotechnology, indicating its utility in research, possibly as a synthetic intermediate or bioactive molecule .

Heterocyclic Derivatives

Compound A : 2-Chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide

  • Structure : Integrates a 1,3,4-thiadiazole ring with an isopropoxymethyl side chain.
  • Molecular Formula : C₁₀H₁₆ClN₃O₂S (277.77 g/mol).

Compound B : 2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide

  • Structure: Features a 1,2,4-oxadiazole group, known for metabolic stability in drug design.
  • Applications : Supplied by multiple vendors, highlighting its relevance in medicinal chemistry for targeting enzymes or receptors .

Comparative Analysis of Physicochemical and Functional Properties

Parameter Morpholine Analog Piperidine Analog Dimethylamino Analog Thiadiazole Analog
Molecular Weight (g/mol) ~309 (HCl salt) 309.3 ~260 277.77
Heteroatoms O, N N N S, N, O
Hydrogen Bond Donors 2 2 1 2
Solubility Moderate (HCl salt) Lower (lipophilic) Higher (smaller size) Variable (thiadiazole)
Commercial Availability Discontinued Available Available Available

Functional and Application-Based Differences

  • Pesticide Analogs : Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) from are herbicidal, leveraging chloroacetamide’s electrophilic reactivity. In contrast, the morpholine and piperidine analogs lack aromatic substituents, likely reducing environmental persistence and toxicity .
  • Drug Development: Thiadiazole and oxadiazole derivatives () are prioritized in drug discovery due to their heterocyclic bioactivity, whereas the morpholine analog’s discontinuation may reflect inferior ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to piperidine or dimethylamino variants.

Biological Activity

2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This article reviews the biological activity of this compound, focusing on its receptor affinity, mechanisms of action, and potential therapeutic uses.

  • IUPAC Name : 2-chloro-N-{[1-(4-morpholinyl)cyclohexyl]methyl}acetamide hydrochloride
  • Molecular Formula : C13H23ClN2O2
  • Molecular Weight : 276.79 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

Research indicates that compounds with similar structures often interact with sigma receptors, particularly σ1 receptors, which are implicated in various neurological functions and pain modulation. The σ1 receptor has been identified as a target for several therapeutic agents due to its role in modulating neurotransmission and neuroprotection.

Receptor Affinity

A related compound, N-(2-morpholin-4-ylethyl)acetamide, demonstrated a high affinity for the σ1 receptor (Ki = 42 nM), indicating that modifications in the morpholine structure can significantly enhance receptor selectivity and binding affinity. This suggests that this compound may exhibit similar or enhanced activity against σ1 receptors compared to its analogs .

Antinociceptive Effects

In vivo studies have shown that compounds targeting σ1 receptors can produce significant antinociceptive effects. For instance, administration of related compounds has been shown to reduce formalin-induced nociception in animal models, suggesting potential applications in pain management .

Case Studies

  • Study on σ1 Receptor Ligands : A study evaluated the binding affinities of several morpholine derivatives at σ1 and σ2 receptors. The findings highlighted the importance of structural modifications in enhancing selectivity towards σ1 receptors, which may apply to this compound as well .
  • Cytotoxicity Assessment : In a screening of various compounds against cancer cell lines, several morpholine derivatives displayed significant cytotoxicity with IC50 values below 20 µM. This suggests that similar structural motifs in this compound could lead to comparable activities .

Summary Table of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Receptor BindingN-(2-morpholin-4-ylethyl)acetamideHigh σ1 receptor affinity (Ki=42 nM)
AntinociceptiveMorpholine derivativesReduction in formalin-induced nociception
CytotoxicityThiazole derivativesIC50 < 20 µM against cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise synthesis : Begin with cyclohexanol derivatives functionalized with morpholine via reductive amination or nucleophilic substitution. Introduce the acetamide moiety using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base .
  • Purification : Use silica gel column chromatography with gradients of methanol in dichloromethane (0–8%) for initial purification, followed by recrystallization from ethyl acetate to enhance purity .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., acetyl chloride:amine = 1.5:1) to minimize side products .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Key techniques :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the morpholine ring (δ ~3.5–4.1 ppm for N–CH2_2), cyclohexyl protons (δ ~1.2–2.1 ppm), and acetamide carbonyl (δ ~168–170 ppm) .
  • IR spectroscopy : Confirm the presence of C=O (1650–1700 cm1^{-1}) and N–H (3200–3350 cm1^{-1}) stretches .
  • Elemental analysis : Validate chloride content via argentometric titration or ion chromatography, ensuring compliance with purity thresholds (<0.011% chloride impurities) .

Q. How should researchers approach solubility testing and solvent selection for in vitro assays involving this hydrochloride salt?

  • Methodology :

  • Solubility screening : Test in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 1–7.4). Hydrochloride salts typically show improved solubility in water or methanol compared to free bases .
  • Stability assessment : Conduct UV-Vis spectroscopy (200–400 nm) to detect degradation under varying pH and temperature conditions. Use HPLC to monitor stability over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinity data for this compound’s biological targets?

  • Methodology :

  • Orthogonal validation : Pair computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD_D, ΔH) .
  • Structural dynamics : Perform molecular dynamics simulations (100 ns) to assess conformational flexibility of the morpholine-cyclohexyl backbone, which may explain discrepancies in binding pocket interactions .

Q. What strategies are recommended for analyzing complex NMR splitting patterns arising from chiral centers and conformational flexibility?

  • Methodology :

  • 2D NMR : Use COSY and NOESY to resolve overlapping signals from cyclohexyl and morpholine protons. For example, NOE correlations between the cyclohexyl methylene (δ ~1.5 ppm) and morpholine N–CH2_2 (δ ~3.7 ppm) can confirm spatial proximity .
  • Variable-temperature NMR : Perform experiments at 25°C and 60°C to observe coalescence of split peaks, indicating dynamic interconversion of chair conformers in the morpholine ring .

Q. What experimental approaches are effective for determining the compound’s metabolic stability and reactive metabolites?

  • Methodology :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays coupled with high-resolution mass spectrometry (HRMS) to identify electrophilic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride
Reactant of Route 2
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2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride

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